REACTION_CXSMILES
|
[CH:1]1([CH2:6][CH2:7]C(Cl)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:11][Li].CC[O:15][CH2:16][CH3:17]>O1CCCC1>[CH:1]1([CH2:6][CH2:7][C:16]([CH3:17])([OH:15])[CH3:11])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
262.25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
4.48 mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 26 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
maintained the pot temperature between 15-25° C
|
Type
|
CUSTOM
|
Details
|
subsequently quenched, at 5° C., with the addition of 350 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
The resulting crude product was fractionally distilled with a 10-plate Oldershaw column at high vacuum
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |